Introduction: The Strategic Role of Fmoc-DL-Phg-OH in Peptide Chemistry
Introduction: The Strategic Role of Fmoc-DL-Phg-OH in Peptide Chemistry
An In-depth Technical Guide to N-α-Fmoc-DL-phenylglycine (Fmoc-DL-Phg-OH)
N-α-(9-Fluorenylmethoxycarbonyl)-DL-phenylglycine, or Fmoc-DL-Phg-OH, is a pivotal building block in synthetic peptide chemistry. As a derivative of a non-proteinogenic amino acid, its incorporation into peptide sequences allows researchers and drug developers to move beyond the canonical 20 amino acids, creating novel structures with tailored properties. The phenylglycine moiety introduces unique conformational constraints and aromatic interactions, while the racemic "DL" nature provides a direct route to generating diastereomeric peptide libraries for structure-activity relationship (SAR) studies.
The fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary, base-labile shield for the α-amino group, making it perfectly suited for modern solid-phase peptide synthesis (SPPS).[][2] This guide, intended for researchers and professionals in drug development, offers a comprehensive overview of the chemical structure, properties, analytical characterization, and strategic application of Fmoc-DL-Phg-OH, with a focus on the underlying principles that govern its use.
Core Chemical Identity and Physicochemical Properties
Fmoc-DL-Phg-OH is characterized by a central α-carbon bonded to a hydrogen, a carboxyl group, a phenyl group, and an Fmoc-protected amino group. The presence of the phenyl group directly on the α-carbon distinguishes it from phenylalanine and imparts distinct steric and electronic properties.
Caption: Chemical structure of Fmoc-DL-Phg-OH.
The key physicochemical properties are summarized below, providing essential data for experimental design and quality assessment.
| Identifier | Value | References |
| IUPAC Name | 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid | [3] |
| Synonyms | N-α-Fmoc-DL-phenylglycine, Fmoc-DL-a-phenylglycine | [4] |
| CAS Number | D-Enantiomer: 111524-95-9, L-Enantiomer: 102410-65-1 | [5] |
| Molecular Formula | C₂₃H₁₉NO₄ | [5][6] |
| Molecular Weight | 373.40 g/mol | [7][8] |
| Appearance | White to light yellow or beige powder | [8] |
| Melting Point | 170-180 °C (for D-enantiomer) | [8] |
| Purity | Typically ≥98.0% (by HPLC) | [5][8] |
| Solubility | Soluble in DMF, DMSO | [2] |
| Storage | 2-8°C, keep container tightly closed in a dry, well-ventilated place. | [5][9][10] |
Spectroscopic Characterization: A Triad of Validation
Confirming the identity, purity, and structural integrity of Fmoc-DL-Phg-OH is paramount before its use in synthesis. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive analytical profile.[11]
Expected Spectroscopic Signatures
-
¹H NMR (Proton NMR): The spectrum will show characteristic signals for the aromatic protons of both the fluorenyl and phenyl groups (typically in the 7.2-7.9 ppm range), a multiplet for the CH and CH₂ protons of the Fmoc group (around 4.2 ppm), a signal for the α-proton of the phenylglycine, and a broad singlet for the carboxylic acid proton (>12 ppm).[11]
-
¹³C NMR (Carbon-13 NMR): This technique reveals the carbon framework, with distinct signals for the carbonyl carbons of the Fmoc and carboxylic acid groups, aromatic carbons, and the aliphatic carbons of the Fmoc moiety.[11]
-
IR Spectroscopy: IR analysis confirms the presence of key functional groups. Expect to see characteristic absorption bands for the N-H stretch, the C=O stretches of the urethane and carboxylic acid, and aromatic C-H stretches.[11]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.[11] The analysis should show a molecular ion peak corresponding to the calculated molecular weight of 373.40 g/mol .
General Protocol for Spectroscopic Analysis
This protocol provides a standardized workflow for obtaining high-quality analytical data.
-
Sample Preparation:
-
NMR: Dissolve 5-10 mg of Fmoc-DL-Phg-OH in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.
-
IR (ATR): Place a small amount of the solid powder directly onto the ATR crystal.
-
MS (ESI): Prepare a dilute solution of the sample (~1 mg/mL) in a solvent compatible with electrospray ionization, such as acetonitrile or methanol.
-
-
Instrument Setup & Acquisition:
-
NMR: Use a spectrometer with a field strength of 300 MHz or higher. Optimize instrument shimming for the best possible resolution. Acquire standard ¹H and ¹³C spectra.
-
IR: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
MS: Infuse the sample into the mass spectrometer and acquire data in both positive and negative ion modes to confirm the molecular ion.
-
-
Data Interpretation:
-
Compare the acquired spectra with reference data or predicted chemical shifts and fragmentation patterns to confirm the structure.
-
Analyze for the presence of impurity peaks, which could indicate residual solvents, starting materials, or side-products from synthesis.
-
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-DL-Phg-OH is a key reagent for Fmoc-based SPPS, a method where a peptide chain is assembled sequentially while anchored to an insoluble resin support.[2][12]
Caption: The core cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
The Critical Challenge: Racemization
A crucial consideration when using phenylglycine derivatives is their heightened susceptibility to racemization during the activation and coupling steps.[7][13] The acidity of the α-proton, being benzylic, makes it prone to epimerization under standard basic coupling conditions (e.g., using HATU/DIPEA). This can lead to a difficult-to-separate mixture of diastereomeric peptides in the final product.
Causality: The activating agent converts the carboxylic acid to a highly reactive species. A strong, non-nucleophilic base like DIPEA can then abstract the acidic α-proton, leading to a planar enolate intermediate. Subsequent reaction with the amine can occur from either face, scrambling the stereochemistry.
To mitigate this, specific coupling reagents and conditions that minimize base-catalyzed proton abstraction are strongly recommended.[7][13]
Recommended Protocol for Coupling Fmoc-DL-Phg-OH
This protocol is designed to maximize coupling efficiency while minimizing the risk of racemization.
-
Resin Preparation: Start with the resin-bound peptide chain from which the N-terminal Fmoc group has been removed (using 20% piperidine in DMF) and thoroughly washed.[14][15]
-
Activation Solution Preparation:
-
In a separate vessel, dissolve Fmoc-DL-Phg-OH (3-5 equivalents relative to resin loading).
-
Add a suitable coupling reagent. For Phg derivatives, COMU (with 2,6-dimethylpyridine, DMP) or DEPBT (with 2,4,6-trimethylpyridine, TMP) are field-proven choices to suppress racemization.[7][13] Use equimolar amounts of the amino acid and coupling agent.
-
Add the base (DMP or TMP, 2 equivalents) to the activation mixture.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
-
Coupling to Resin:
-
Add the activated amino acid solution to the vessel containing the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.
-
Once complete, drain the reaction vessel and wash the resin extensively with DMF to remove excess reagents and byproducts.[15] The resin is now ready for the next deprotection/coupling cycle.
-
Safety, Handling, and Storage
Proper handling is essential to ensure user safety and maintain the integrity of the reagent.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[5][16]
-
Handling: Avoid dust formation and inhalation.[9][10][16] Use in a well-ventilated area or under a chemical fume hood. In case of contact with skin or eyes, wash immediately and thoroughly with water.[9][10][16]
-
Storage: Store in a cool, dry place, typically between 2-8°C.[9][10] Keep the container tightly sealed to prevent moisture absorption and degradation.[9][16] The compound is classified as a combustible solid but is stable under recommended storage conditions.[5][9]
-
Disposal: Dispose of contaminated materials and waste in accordance with local, state, and federal regulations.[9][16]
Concluding Remarks for the Practicing Scientist
Fmoc-DL-Phg-OH is more than a simple amino acid derivative; it is a strategic tool for introducing structural diversity and conformational rigidity into synthetic peptides. Its successful application hinges on a thorough understanding of its properties and, most critically, the mitigation of racemization during peptide synthesis. By employing the appropriate activation strategies and maintaining stringent quality control, researchers can effectively leverage Fmoc-DL-Phg-OH to advance the frontiers of peptide-based drug discovery and materials science.
References
-
Fmoc-D-Phg-OH [111524-95-9]. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Safety Data Sheet. (n.d.). Aapptec. Retrieved from [Link]
-
Fmoc-Phg-OH | C23H19NO4 | CID 7269367. (n.d.). PubChem, NIH. Retrieved from [Link]
-
Fmoc-D-Phg-OH | 111524-95-9. (n.d.). BuyersGuideChem. Retrieved from [Link]
-
Fmoc-DL-Phe-OH: A Versatile Building Block for Peptide Synthesis and Biomedical Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Fmoc-Phg-OH [102410-65-1]. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Application of a new green protocol in solid-phase peptide synthesis: identification of a new green solvent mixture compatible with TBEC/ETT. (2024). Taylor & Francis Online. Retrieved from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Nowick Lab, UC Irvine. Retrieved from [Link]
-
Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. (2024). Peptide Machines. Retrieved from [Link]
-
Advances in Fmoc solid-phase peptide synthesis. (n.d.). PMC, NIH. Retrieved from [Link]
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